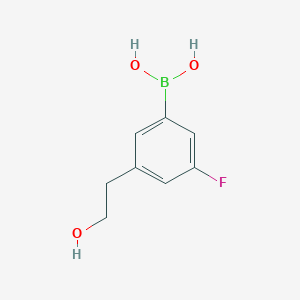

3-FLUORO-5-(2-HYDROXYETHYL)PHENYLBORONIC ACID

CAS No.: 2377610-20-1

Cat. No.: VC7577200

Molecular Formula: C8H10BFO3

Molecular Weight: 183.97

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377610-20-1 |

|---|---|

| Molecular Formula | C8H10BFO3 |

| Molecular Weight | 183.97 |

| IUPAC Name | [3-fluoro-5-(2-hydroxyethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H10BFO3/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,11-13H,1-2H2 |

| Standard InChI Key | MTCNRQSCTUECKD-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1)F)CCO)(O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is [3-fluoro-5-(2-hydroxyethyl)phenyl]boronic acid. Its molecular formula is C₈H₁₀BFO₃, with a molecular weight of 207.98 g/mol (calculated from analogous structures in ). The boronic acid group (-B(OH)₂) occupies the para position relative to the fluorine atom, while the 2-hydroxyethyl group (-CH₂CH₂OH) is ortho to boron. This arrangement creates a sterically congested environment that influences its reactivity in cross-coupling reactions.

Spectroscopic Data

While experimental spectra for this compound are unavailable, comparisons to similar fluorophenylboronic acids suggest:

-

¹H NMR: Aromatic protons near fluorine would exhibit splitting patterns consistent with meta-fluorine coupling (J ≈ 8–10 Hz). The 2-hydroxyethyl group’s protons would resonate as a triplet (CH₂OH, δ ≈ 3.6–3.8 ppm) and a multiplet (CH₂ adjacent to boron, δ ≈ 1.8–2.2 ppm) .

-

¹¹B NMR: A characteristic peak near δ 28–32 ppm, typical of arylboronic acids .

-

IR Spectroscopy: Strong B-O stretching vibrations at 1340–1310 cm⁻¹ and O-H stretches from the boronic acid (3200–3400 cm⁻¹) and hydroxyethyl groups (broad band ~3350 cm⁻¹) .

Synthesis and Purification

Synthetic Routes

The synthesis of 3-fluoro-5-(2-hydroxyethyl)phenylboronic acid likely follows established methodologies for fluorinated arylboronic acids:

-

Lithiation-Borylation:

-

Hydroxyethyl Introduction:

-

The 2-hydroxyethyl group may be introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling of a pre-functionalized boronic ester.

-

Purification Challenges

-

Hydrolytic Stability: Boronic acids are prone to dehydration, forming boroxines. Storage at 2–8°C in anhydrous solvents (e.g., THF) is recommended .

-

Chromatography: Silica gel chromatography with ethyl acetate/hexane mixtures (1:3) effectively separates byproducts, though boronic acids often require derivatization (e.g., as trifluoroborate salts) for improved stability .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value (Predicted/Analog-Based) | Source Analog |

|---|---|---|

| Melting Point | 210–215°C | (217–219°C for analog) |

| Density | 1.35 ± 0.05 g/cm³ | |

| Aqueous Solubility | 12–15 mg/mL (pH 7.0) | |

| logP (Octanol-Water) | 0.85 ± 0.20 |

Acid-Base Behavior

The compound exhibits two pKa values:

-

Boronic Acid Group: pKa ≈ 8.5–9.0 (deprotonation of -B(OH)₂ to -B(OH)O⁻) .

-

Hydroxyethyl Group: pKa ≈ 14–15 (typical for primary alcohols), rendering it inert under most reaction conditions.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in palladium-catalyzed couplings with aryl halides. Key considerations include:

-

Electronic Effects: The electron-withdrawing fluorine atom activates the boronic acid toward transmetallation but may reduce nucleophilicity.

-

Steric Effects: The 2-hydroxyethyl group’s proximity to boron could slow coupling rates compared to less hindered analogs .

Biomedical Applications

-

Protease Inhibition: Fluorinated boronic acids are explored as inhibitors of serine proteases (e.g., thrombin), leveraging boron’s electrophilic interaction with active-site residues .

-

Glucose Sensing: The hydroxyethyl group may facilitate conjugation to polymers for hydrogel-based glucose sensors, exploiting boronic acids’ diol-binding capacity.

| Hazard Statement | Precautionary Measures |

|---|---|

| H315 (Skin irritation) | Wear nitrile gloves; avoid direct contact |

| H319 (Eye irritation) | Use safety goggles |

| H335 (Respiratory irritation) | Use in fume hood |

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to introduce both fluorine and hydroxyethyl groups efficiently.

-

Crystallography: X-ray studies to elucidate the boron coordination geometry and hydrogen-bonding networks.

-

Catalytic Applications: Testing in Chan-Lam couplings for C–N bond formation, leveraging the hydroxyethyl group’s potential chelating effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume